1-benzoyl-N-(3-methylphenyl)prolinamide
Description
1-Benzoyl-N-(3-methylphenyl)prolinamide is a prolinamide derivative featuring a benzoyl group at the pyrrolidine nitrogen and a 3-methylphenyl substituent on the amide nitrogen. The compound’s structural features—a rigid proline backbone, hydrogen-bonding amide group, and aromatic substituents—suggest applications in asymmetric catalysis and medicinal chemistry.
Properties
IUPAC Name |
1-benzoyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-5-10-16(13-14)20-18(22)17-11-6-12-21(17)19(23)15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNEFZCIANATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Catalytic Performance in Asymmetric Reactions
Prolinamides are widely studied as organocatalysts. The enantioselectivity of 1-benzoyl-N-(3-methylphenyl)prolinamide can be extrapolated from related compounds:
- N-(1-Phenylethyl)prolinamides exhibit modest enantioselectivity (e.g., ~60% ee in aldol reactions) due to weak H-bonding between the amide proton and aldehyde substrates .
- N-(2-Hydroxyphenyl)-(S)-prolinamide shows slightly improved selectivity via dual H-bond donors (amide and phenolic OH), though steric and electronic tuning are critical .
- Electronic vs. Steric Effects : Substituents on the aryl group (e.g., electron-withdrawing/-donating groups) modulate H-bond strength without altering steric profiles, a strategy applicable to optimizing 1-benzoyl-N-(3-methylphenyl)prolinamide .
Pharmacological Potential
While direct data on 1-benzoyl-N-(3-methylphenyl)prolinamide is lacking, structurally related compounds highlight its therapeutic promise:
- Oxo-prolinamide derivatives (e.g., P2X7 antagonists) demonstrate nanomolar receptor affinity, suggesting that the benzoyl and 3-methylphenyl groups in 1-benzoyl-N-(3-methylphenyl)prolinamide could enhance target binding .
- Piperidinyl analogs (e.g., 4-phenyl-4-phenylamino-4-piperidinecarboxylates) show bioactivity in CNS disorders, implying that prolinamide’s rigidity may improve metabolic stability .
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